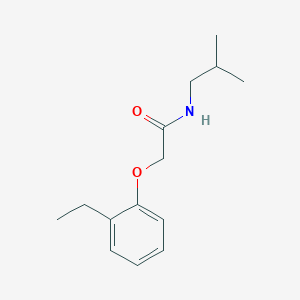![molecular formula C20H28N2O2S B5549177 1-methyl-3-phenyl-8-[(propylthio)acetyl]-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549177.png)
1-methyl-3-phenyl-8-[(propylthio)acetyl]-1,8-diazaspiro[4.5]decan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
A simplified and cost-effective three-step synthesis approach has been developed for compounds similar to our subject, yielding high-purity products. This method demonstrates a facile pathway to synthesize N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones, highlighting the compound's pharmacological interest due to its privileged class of heterocyclic scaffolds (Pardali et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds related to "1-methyl-3-phenyl-8-[(propylthio)acetyl]-1,8-diazaspiro[4.5]decan-2-one" has been characterized using various spectroscopic techniques, including FT-IR, 1H-NMR, 13C-NMR, X-Ray, and HRMS. These studies provide detailed insights into the compound's structure, facilitating further research and potential applications (Guillon et al., 2020).
Chemical Reactions and Properties
Research into the chemical reactions and properties of diazaspirodecanone derivatives reveals their potential as inhibitors with specific actions in neurological models, indicating the broad applicability of these compounds in designing drugs with targeted biological activities (Tóth et al., 1997).
Physical Properties Analysis
The synthesis of related spiro compounds, such as 1,4-Dioxaspiro[4.5]decan-8-one, provides insights into the physical properties of these compounds, including their synthetic versatility and applications in creating pharmaceutical intermediates, liquid crystals, and insecticides. The optimization of synthesis conditions has led to improved yields and reduced reaction times, highlighting the efficiency of these synthetic methods (Zhang Feng-bao, 2006).
Chemical Properties Analysis
The chemical properties of "1-methyl-3-phenyl-8-[(propylthio)acetyl]-1,8-diazaspiro[4.5]decan-2-one" and related compounds are central to their potential pharmacological applications. Studies have focused on understanding these properties through the synthesis of novel derivatives, examining their muscarinic agonistic activities, and providing a foundation for further exploration in medicinal chemistry (Tsukamoto et al., 1995).
Wissenschaftliche Forschungsanwendungen
Antihypertensive Activity
Research on structurally related 1-oxa-3,8-diazaspiro[4.5]decan-2-ones has shown potential in the development of antihypertensive agents. Studies have identified compounds within this class that exhibit significant activity as alpha-adrenergic blockers, indicating their potential utility in managing hypertension. The exploration of these compounds provides insights into their mechanism of action and potential therapeutic applications, focusing on their interactions with alpha-adrenergic receptors and their effects on blood pressure regulation (Caroon et al., 1981).
Anticancer and Antidiabetic Applications
The synthesis and evaluation of spirothiazolidines analogs, including derivatives structurally related to the compound , have demonstrated significant anticancer and antidiabetic activities. These findings highlight the potential of such compounds in the development of new therapeutic agents for treating cancer and diabetes, offering a promising avenue for future research (Flefel et al., 2019).
ORL1 Receptor Agonists
Investigations into 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones have led to the identification of high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor. These compounds exhibit selectivity and full agonist activity, suggesting their potential for further development into novel therapeutic agents targeting the ORL1 receptor for pain management and other related conditions (Röver et al., 2000).
Conformationally Restricted Pseudopeptides
The synthesis of spiro compounds, including diazaspiro[4.5]decane derivatives, has been explored for their application as conformationally restricted pseudopeptides. These compounds have been studied for their potential use in peptide synthesis, offering a novel approach to the development of peptide-based therapeutics with enhanced stability and efficacy (Fernandez et al., 2002).
Antimicrobial Agents
Spirothiazolopyranopyrazole, spirothiazolodihydropyrinopyrazole, and spirothiazolothiopyranopyrazole derivatives, related to the compound of interest, have been synthesized and tested for their antimicrobial activities. These studies offer a basis for the development of new antimicrobial agents, highlighting the versatility of spiro compounds in addressing resistant microbial strains (Al-Ahmadi, 1997).
Eigenschaften
IUPAC Name |
1-methyl-3-phenyl-8-(2-propylsulfanylacetyl)-1,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2S/c1-3-13-25-15-18(23)22-11-9-20(10-12-22)14-17(19(24)21(20)2)16-7-5-4-6-8-16/h4-8,17H,3,9-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHPJPHWJOQRPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSCC(=O)N1CCC2(CC1)CC(C(=O)N2C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-phenyl-8-[(propylthio)acetyl]-1,8-diazaspiro[4.5]decan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(1-azepanyl)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5549096.png)
![3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methyl-4-phenylpyridine](/img/structure/B5549101.png)

![5-ethyl-N,2,3-trimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5549106.png)

![2-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5549128.png)
![N,N-dimethyl-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5549140.png)
![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5549146.png)
![6-(1-piperidinyl)-2-(2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5549150.png)
![2-methyl-N-[3-(1H-1,2,3-triazol-1-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5549161.png)

![2-{[(5-nitro-1H-benzimidazol-2-yl)methyl]thio}-1,3-benzoxazole](/img/structure/B5549169.png)
![3-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5549190.png)
![N~2~-{[2-(4-methoxyphenyl)-8-methyl-3-quinolinyl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5549199.png)